molecular formula C10H10FN5O B2436999 1-(4-fluorophenyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255790-93-2

1-(4-fluorophenyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No. B2436999
CAS RN: 1255790-93-2
M. Wt: 235.222
InChI Key: UYMXDQRNSHZZLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). X-ray crystallography could provide detailed information about its three-dimensional structure .


Chemical Reactions Analysis

As a triazole derivative, this compound might undergo various chemical reactions. For example, the hydroxy group might be involved in condensation reactions, and the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group might increase its polarity and solubility in water. The fluorine atom might affect its reactivity and stability .

Scientific Research Applications

Synthesis and Characterization

  • Research on 1,2,3-triazole derivatives, including those with fluorophenyl substituents, has focused on improved synthesis methods. For instance, a study detailed the preparation of substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides, a process which is relevant to the synthesis of compounds like 1-(4-fluorophenyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide (Cottrell et al., 1991).

Molecular Interactions and Properties

  • Some triazole derivatives, including those with fluorophenyl groups, show long-range fluorine-proton coupling, which is an important characteristic for understanding their molecular interactions (Kane et al., 1995).
  • The structural characterization of similar triazole compounds, like 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, can provide insights into the properties of the compound (Kariuki et al., 2021).

Biological Activities

  • A range of triazole derivatives, including those with fluorophenyl and methyl substituents, have been synthesized and evaluated for antimicrobial activity. These studies can inform the potential biological applications of this compound (Desabattina et al., 2014).

Physical-Chemical Properties

  • Research on the physical-chemical properties of triazole derivatives, including those with fluorophenyl components, is essential to understand the behavior and potential applications of these compounds (Bihdan & Parchenko, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed as a drug, it might interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant .

Future Directions

Future research on this compound could focus on exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Studies could also investigate its environmental impact and ways to mitigate any potential hazards .

properties

IUPAC Name

1-(4-fluorophenyl)-N'-hydroxy-5-methyltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c1-6-9(10(12)14-17)13-15-16(6)8-4-2-7(11)3-5-8/h2-5,17H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMXDQRNSHZZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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